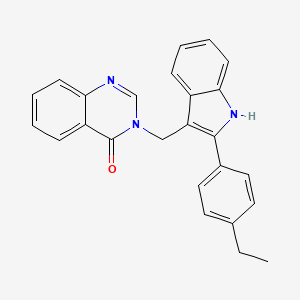![molecular formula C10H22OSn B14375471 Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane CAS No. 89358-33-8](/img/structure/B14375471.png)
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate allylic alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alcohol and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding alcohols or ketones.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}silane: Similar structure but with silicon instead of tin.
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}germane: Similar structure but with germanium instead of tin.
Uniqueness
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin atom can participate in various reactions that are not possible with silicon or germanium analogs, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
89358-33-8 |
|---|---|
Molekularformel |
C10H22OSn |
Molekulargewicht |
276.99 g/mol |
IUPAC-Name |
trimethyl(1-propan-2-yloxybut-3-en-2-yl)stannane |
InChI |
InChI=1S/C7H13O.3CH3.Sn/c1-4-5-6-8-7(2)3;;;;/h4-5,7H,1,6H2,2-3H3;3*1H3; |
InChI-Schlüssel |
DZDYJLADRQMGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(C=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


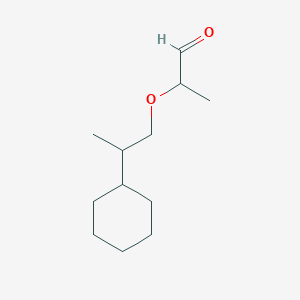

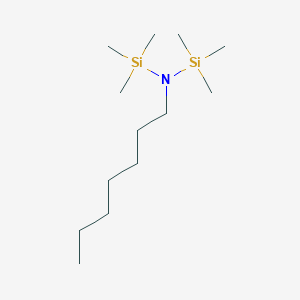

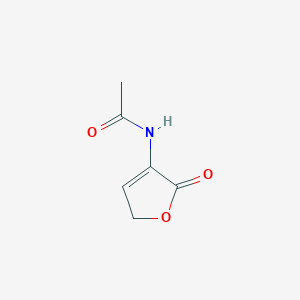

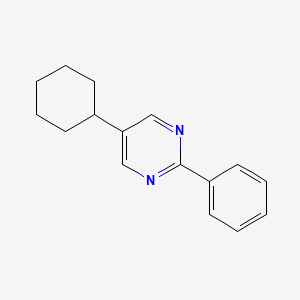

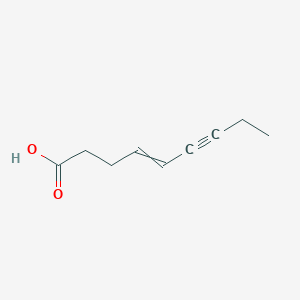
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
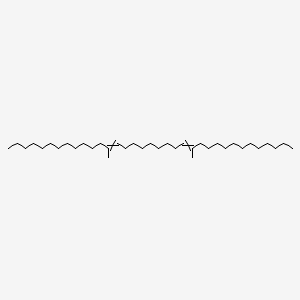
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
